molecular formula C12H18ClNO2 B192320 (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride CAS No. 883-87-4

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride

Cat. No.: B192320
CAS No.: 883-87-4
M. Wt: 243.73 g/mol
InChI Key: UJXLTDHDLUBZBL-QRPNPIFTSA-N
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Description

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride is a quaternary ammonium compound with a complex structure. It is known for its unique chemical properties and potential applications in various scientific fields. This compound is characterized by its tetrahydroisoquinoline core, which is substituted with methoxy groups and a methyl group, making it a versatile molecule for research and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:

    Formation of the Isoquinoline Core: The initial step involves the cyclization of a suitable precursor to form the isoquinoline core.

    Introduction of Methoxy Groups: Methoxy groups are introduced through methylation reactions using reagents such as dimethyl sulfate or methyl iodide.

    Quaternization: The final step involves the quaternization of the nitrogen atom in the isoquinoline ring using methyl chloride, resulting in the formation of the quaternary ammonium compound.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process is optimized for yield and purity, often involving continuous flow reactors and advanced purification techniques to ensure the compound meets industrial standards.

Chemical Reactions Analysis

Types of Reactions

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide.

    Reduction: Reduction reactions can be carried out using reducing agents like sodium borohydride or lithium aluminum hydride.

    Substitution: The methoxy groups can be substituted with other functional groups using nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or neutral conditions.

    Reduction: Sodium borohydride in methanol or ethanol.

    Substitution: Nucleophiles such as thiols or amines in the presence of a base.

Major Products Formed

    Oxidation: Formation of corresponding quinones or other oxidized derivatives.

    Reduction: Formation of reduced isoquinoline derivatives.

    Substitution: Formation of substituted isoquinoline compounds with various functional groups.

Scientific Research Applications

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of complex organic molecules.

    Biology: Studied for its potential biological activities, including interactions with enzymes and receptors.

    Medicine: Investigated for its potential therapeutic effects, particularly in the treatment of neurological disorders.

    Industry: Utilized in the production of specialty chemicals and as a reagent in various industrial processes.

Mechanism of Action

The mechanism of action of (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride involves its interaction with specific molecular targets. The compound can bind to receptors or enzymes, modulating their activity. For example, it may act as an inhibitor or activator of certain enzymes, affecting biochemical pathways and cellular functions.

Comparison with Similar Compounds

Similar Compounds

    1,2,3,4-Tetrahydroisoquinoline: A structurally related compound with similar core structure but lacking methoxy and methyl substitutions.

    6,7-Dimethoxy-1-methylisoquinoline: Similar to the target compound but without the tetrahydro structure.

Uniqueness

(S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride is unique due to its specific substitution pattern and quaternary ammonium structure. These features confer distinct chemical and biological properties, making it valuable for specialized applications in research and industry.

Properties

IUPAC Name

(1S)-6,7-dimethoxy-1-methyl-1,2,3,4-tetrahydroisoquinoline;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H17NO2.ClH/c1-8-10-7-12(15-3)11(14-2)6-9(10)4-5-13-8;/h6-8,13H,4-5H2,1-3H3;1H/t8-;/m0./s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UJXLTDHDLUBZBL-QRPNPIFTSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C2=CC(=C(C=C2CCN1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C[C@H]1C2=CC(=C(C=C2CCN1)OC)OC.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20236945
Record name (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

243.73 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

883-87-4
Record name Isoquinoline, 1,2,3,4-tetrahydro-6,7-dimethoxy-1-methyl-, hydrochloride (1:1), (1S)-
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=883-87-4
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride
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Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-1,2,3,4-Tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20236945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (S)-1,2,3,4-tetrahydro-6,7-dimethoxy-1-methylisoquinolinium chloride
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